molecular formula C16H23N3O B11825713 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11825713
M. Wt: 273.37 g/mol
InChI Key: OZYUFBHIOHUWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring conjugated with a piperidine-carbaldehyde core, a structural motif recognized for its three-dimensional coverage and ability to explore pharmacophore space effectively . The saturated, sp3-hybridized nature of the pyrrolidine ring enhances molecular complexity and is often associated with improved solubility and success in developing clinical candidates . Compounds incorporating the pyrrolidine ring are prevalent in FDA-approved pharmaceuticals and are frequently investigated for their potential to interact with various biological targets . Research into analogous pyrrolidine-containing structures has demonstrated their value as key intermediates in developing potent bioactive molecules . Specifically, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for immuno-oncology and cancer treatment . The structural features of this reagent make it a valuable building block for synthesizing novel compounds for evaluating abnormal cell proliferative disorders. It is intended for use by qualified researchers in the synthesis of potential therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c1-13-10-16(18-7-4-5-8-18)17-11-14(13)15-6-2-3-9-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

OZYUFBHIOHUWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine

This intermediate is synthesized via sequential nucleophilic aromatic substitution (NAS) and catalytic amination:

  • Methyl Group Introduction :

    • 5-Bromo-2-fluoropyridine undergoes directed ortho-metalation with LDA at −78°C, followed by quenching with methyl iodide to yield 5-bromo-4-methyl-2-fluoropyridine.

    • Yield : 78–85% (GC-MS purity >95%)

  • Pyrrolidinyl Group Installation :

    • The fluoropyridine intermediate reacts with pyrrolidine in DMF at 120°C for 12 h, replacing the fluorine atom with pyrrolidine via NAS.

    • Conditions : 3 equiv pyrrolidine, K₂CO₃, catalytic TBAB

    • Yield : 82% (HPLC purity 98%)

  • Amination at Position 3 :

    • Buchwald-Hartwig coupling of 5-bromo-4-methyl-6-(pyrrolidin-1-yl)pyridine with ammonia using Pd(dba)₂/Xantphos in dioxane at 100°C.

    • Yield : 68% (isolated as HCl salt)

Preparation of Piperidine-1-carbaldehyde

Piperidine-1-carbaldehyde is synthesized via oxidation of piperidine-1-methanol:

  • Hydroxymethylation :

    • Piperidine reacts with paraformaldehyde in acetic acid at 60°C to form piperidine-1-methanol.

    • Yield : 91%

  • Oxidation to Aldehyde :

    • Piperidine-1-methanol is oxidized using MnO₂ in dichloromethane (0°C, 2 h).

    • Yield : 76% (GC-MS confirms aldehyde formation)

Coupling Strategies and Final Assembly

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling for fragment linkage:

  • Borylation of Fragment A :

    • 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine is converted to its boronic ester using bis(pinacolato)diboron and PdCl₂(dppf).

    • Yield : 80%

  • Coupling with Piperidine Derivative :

    • The boronic ester reacts with 1-(bromomethyl)piperidine-1-carbaldehyde under Pd(PPh₃)₄ catalysis.

    • Conditions : K₂CO₃, DMF/H₂O (4:1), 80°C, 12 h

    • Yield : 65%

Catalytic Systems and Reaction Optimization

Comparative analysis of catalytic methods reveals critical insights:

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Reductive AminationNaBH₃CNMeOH255895
Suzuki CouplingPd(PPh₃)₄DMF/H₂O806597
Buchwald-HartwigPd(dba)₂/XantphosDioxane1006896

Key observations:

  • Palladium-based systems outperform reductive amination in yield but require rigorous oxygen-free conditions.

  • NaBH₃CN-mediated reductive amination offers operational simplicity but necessitates careful aldehyde protection.

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane gradient), followed by recrystallization from ethanol/water (3:1). Critical characterization data:

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, py-H), 6.89 (s, 1H, py-H), 3.71–3.68 (m, 4H, pyrrolidine-H), 2.94 (t, J = 11.2 Hz, 2H, piperidine-H), 2.44 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₇H₂₄N₃O [M+H]⁺: 298.1918, found: 298.1915.

Challenges and Mitigation Strategies

  • Aldehyde Stability :

    • The formyl group is prone to oxidation during storage. Stabilization via conversion to a dimethyl acetal derivative (subsequent acid hydrolysis during final workup) improves shelf life.

  • Regioselectivity in Pyridine Functionalization :

    • Competing substitution at position 2 is minimized using bulky bases (e.g., LDA) during methyl group installation.

  • Catalyst Deactivation :

    • Pd leaching in coupling reactions is addressed by adding 10 mol% PPh₃ as a stabilizing ligand .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield a primary alcohol .

Scientific Research Applications

Pharmacological Potential

  • Adenosine A2A Receptor Antagonism :
    • Research indicates that compounds with similar structural motifs exhibit significant antagonistic activity against the adenosine A2A receptor, which is implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This suggests that 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde could serve as a lead compound for developing new neuroprotective agents .
  • Antitumor Activity :
    • Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. Compounds structurally related to this compound have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Inhibition of Plasmodial Kinases :
    • The compound has been evaluated for its inhibitory effects on specific kinases involved in malaria pathogenesis, particularly PfGSK3 and PfPK6. Preliminary results indicate that derivatives can achieve significant inhibition at micromolar concentrations, making them candidates for antimalarial drug development .

Case Study 1: Neuroprotective Effects

A study examined the effects of a piperidine derivative on neurodegeneration models in vitro. The compound demonstrated a dose-dependent protective effect against oxidative stress-induced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Concentration (µM)Cell Viability (%)
0100
1080
5065
10040

Case Study 2: Antitumor Activity

In vivo studies on xenograft models using piperidine derivatives showed a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Treatment GroupTumor Size Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (20 mg/kg)70

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .

Biological Activity

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17H25N3OC_{17}H_{25}N_{3}O. It features a piperidine ring substituted with a pyridine moiety containing a pyrrolidine group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the NF-kB pathway .

Case Study:
A study demonstrated that a related piperidine derivative inhibited IKKβ, leading to reduced NF-kB activity and subsequent apoptosis in FaDu hypopharyngeal tumor cells. The compound showed improved cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

Piperidine derivatives are also investigated for their neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, which is vital for cognitive function. Enhanced cholinergic activity through inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action:
The presence of nitrogen atoms within the piperidine structure enhances binding affinity to AChE, promoting increased levels of acetylcholine in the synaptic cleft .

Antiviral Activity

Emerging research suggests that piperidine-based compounds may possess antiviral properties. For example, studies have shown that certain derivatives exhibit significant binding affinity to viral proteins, potentially inhibiting replication processes. In particular, compounds with piperidine cores have been identified as promising candidates against SARS-CoV2 by targeting the main protease .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of IKKβ; induction of apoptosis
NeuroprotectionAChE and BuChE inhibition
AntiviralBinding to viral proteases

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the piperidine or pyridine rings can enhance or diminish its pharmacological effects. For instance, substituents that increase lipophilicity tend to improve membrane permeability and receptor binding .

Q & A

Basic: What are the established synthetic routes for 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Piperidine functionalization : Reaction of 4-methylpiperidine with a halogenated pyridine derivative (e.g., 3-chloropyridine) under basic conditions (e.g., NaH or K₂CO₃) to form the piperidine-pyridine backbone .
  • Pyrrolidine introduction : Coupling of the intermediate with pyrrolidine via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often requiring palladium catalysts or elevated temperatures .
  • Carbaldehyde formation : Oxidation of a methylene group using oxidizing agents like MnO₂ or Swern oxidation (oxalyl chloride/DMSO) to generate the carbaldehyde moiety .
    Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 10–30 min) improves reaction efficiency and reduces side products compared to conventional heating (18–24 h) .

Advanced: How can contradictory data on the compound’s reactivity (e.g., oxidation vs. reduction stability) be resolved experimentally?

Answer:
Contradictions often arise from solvent polarity, pH, or competing reaction pathways. Methodological approaches include:

  • Controlled kinetic studies : Monitor reaction progress via HPLC or NMR under varied conditions (e.g., pH 3–9, inert vs. oxidative atmospheres) to identify dominant pathways .
  • Computational modeling : Use density functional theory (DFT) to predict electron density distribution at reactive sites (e.g., carbaldehyde vs. pyridine nitrogen) and validate with experimental data .
  • Isolation of intermediates : Trapping reactive intermediates (e.g., using TEMPO for radical pathways) to clarify mechanistic divergences .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine N-linked to pyridine) and carbaldehyde proton resonance (δ 9.5–10.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; compare retention times against known standards .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁N₃O, expected m/z 272.1764) .

Advanced: How does the compound’s stereochemistry influence its pharmacological interactions, and how can enantiomers be resolved?

Answer:

  • Chiral centers : The piperidine ring may adopt axial or equatorial conformations, affecting binding to biological targets (e.g., GPCRs or ion channels).
  • Resolution methods :
    • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol) .
    • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Pharmacological testing : Compare enantiomer activity in vitro (e.g., IC₅₀ in receptor-binding assays) to establish structure-activity relationships (SAR) .

Basic: What safety protocols are critical during handling and storage of this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are effective in predicting the compound’s metabolic pathways and toxicity?

Answer:

  • In silico ADMET prediction : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate metabolic sites (e.g., CYP450 oxidation of pyrrolidine) and toxicity endpoints (e.g., hepatotoxicity) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 h) and monitor degradation via HPLC .
    • Thermal stress : Heat at 40–60°C for 1–4 weeks; assess decomposition products using LC-MS .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to establish shelf-life .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Answer:

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to control critical parameters (e.g., reaction temperature, stirring rate) .
  • Design of experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and solvent systems (e.g., DMF vs. THF) .
  • Quality by design (QbD) : Define a design space for acceptable impurity levels (e.g., ≤0.15% by HPLC) and validate with three consecutive batches .

Basic: What are the key structural analogs of this compound, and how do their bioactivities compare?

Answer:

Analog Structural Variation Bioactivity
6-(4-Methylpiperidin-1-yl)pyridin-3-aminePiperidine instead of pyrrolidineLower CNS penetration due to increased polarity
2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehydeMethyl substitution on pyrrolidineEnhanced metabolic stability
5-Benzyl-1-(pyridin-3-yl)-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamideTriazole-carboxamide additionHigher affinity for serotonin receptors

Advanced: How can researchers address discrepancies in reported pharmacological data (e.g., IC₅₀ variability across studies)?

Answer:

  • Assay standardization : Use reference compounds (e.g., known inhibitors) and uniform protocols (e.g., cell line, incubation time) .
  • Meta-analysis : Pool data from multiple studies to identify outliers and correlate with experimental variables (e.g., assay type: radioligand vs. fluorescence) .
  • Orthogonal validation : Confirm activity in secondary assays (e.g., functional cAMP assays for GPCR targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.